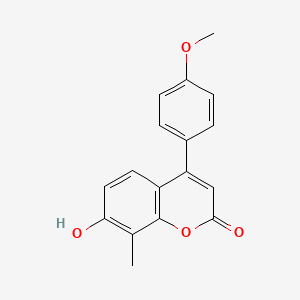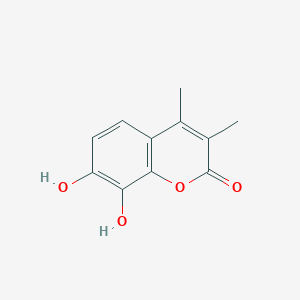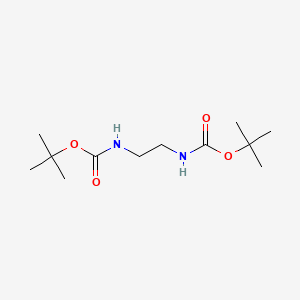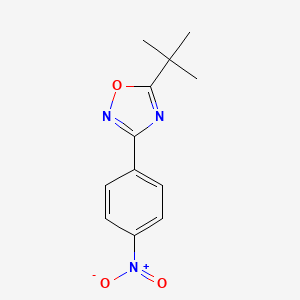
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse range of applications in material science and pharmaceuticals. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Substituents on the ring can significantly alter the compound's properties and reactivity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) involves the nitration of diammonium 5,5'-bis-(dinitromethanide)-3,3'-bi-(1,2,4-oxadiazole) with nitronium tetrafluoroborate . Another method includes the tert-Butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes, which involves three consecutive sp2 C-H bond functionalizations . Additionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing sterically hindered phenyl groups can be prepared by condensation reactions and cyclodehydration of N-acyl-N'-[4-hydroxy-3,5-di(tertbutyl)benzoyl]hydrazones .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing a monoclinic crystal system with specific unit cell parameters . The molecular interactions, such as weak C–H···O intermolecular interactions and aromatic π–π stacking, contribute to the three-dimensional architecture of these compounds.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents on the ring. For instance, the presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity in chemical reactions. The synthesis processes often involve the formation of new C–N, C–O, and C=C bonds, as well as the use of reagents like nitronium tetrafluoroborate, tert-butyl nitrite, and polyphosphoric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as thermal stability and sensitivity, can be determined using techniques like differential scanning calorimetry (DSC). The high density of these compounds, as revealed by single crystal X-ray diffraction studies, is a notable feature that can be advantageous in material science applications . The biological activities, including antibacterial and anthelmintic properties, have been evaluated for some derivatives, showing varying degrees of activity .
Applications De Recherche Scientifique
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines
- Application Summary : This compound was synthesized and tested against pathogens of the ESKAPE panel . The results confirmed the benefit of combining a THPP scaffold with a nitrofuran warhead .
- Methods of Application : The compound was prepared in six stages with excellent regioselectivity . All reagents and solvents were obtained from commercial sources and used without purification .
- Results : The testing of these compounds showed a good activity of lead compound 1- (2-methoxyethyl)-5- (5-nitro-2-furoyl)-3- (1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1 H -pyrazolo [4,3-c] pyridine ( 13g ), which is superior to nitrofurantoin .
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Application Summary : This compound was synthesized in a solvent-free condensation/reduction reaction sequence . It is a key synthetic intermediate of other valuable pyrazole derivatives .
- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine 4 .
- Results : The synthesis resulted in good yield . The structure of the synthesized N-heterocyclic amine 3 was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis of this compound involves several stages, including the use of 4-bromo-1H-indole and other reagents .
- Results : The newly synthesized compounds were fully characterized and showed potential as precursors to biologically active natural products .
Safety And Hazards
Propriétés
IUPAC Name |
5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429263 | |
| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1004398-32-6 | |
| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



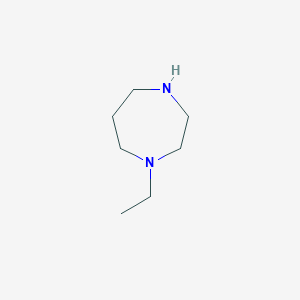
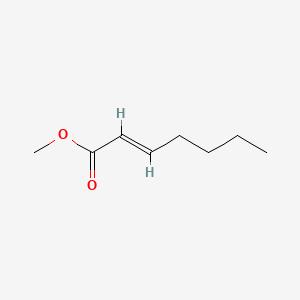
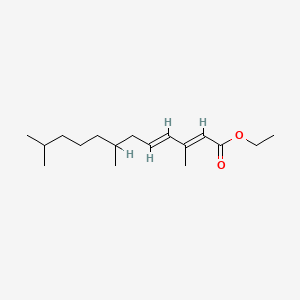

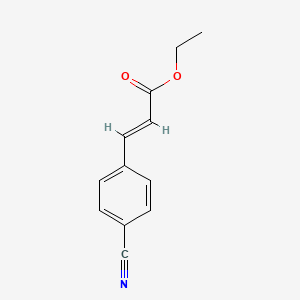
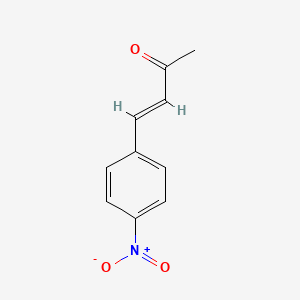
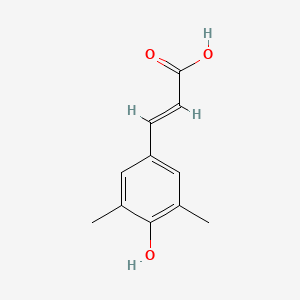
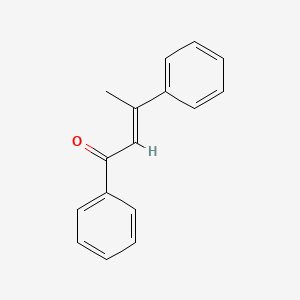


![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)
